molecular formula C21H24N4O4 B557082 Fmoc-D-Arg-OH CAS No. 130752-32-8

Fmoc-D-Arg-OH

Cat. No. B557082
CAS RN: 130752-32-8
M. Wt: 396.4 g/mol
InChI Key: DVBUCBXGDWWXNY-GOSISDBHSA-N
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Description

Fmoc-D-Arg(Pbf)-OH is a Fmoc-protected amino acid derivative . It is also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine . It is primarily used in peptide synthesis .


Synthesis Analysis

Fmoc-D-Arg(Pbf)-OH is incorporated into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Arg(Pbf)-OH is C34H40N4O7S . Its molecular weight is 648.77 . The SMILES string representation of its structure is Cc1c(C)c(c(C)c2CC(C)(C)Oc12)S(=O)(=O)NC(=N)NCCCC@@HOCC3c4ccccc4-c5ccccc35)C(O)=O .


Chemical Reactions Analysis

Fmoc-D-Arg(Pbf)-OH is used as a building block in peptide synthesis . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .


Physical And Chemical Properties Analysis

Fmoc-D-Arg(Pbf)-OH has a molar mass of 648.78 g/mol . It is stored at temperatures between -15°C to -25°C .

Scientific Research Applications

Fmoc-D-Arg-OH: A Comprehensive Analysis of Scientific Research Applications

Peptide Synthesis Building Block: Fmoc-D-Arg-OH is widely used as a building block in peptide synthesis. It provides protection to specific functional groups, facilitating efficient peptide bond formation. This Fmoc-protected amino acid derivative is crucial for creating arginine-containing peptides, which are essential in various biological processes .

Antimicrobial Peptide Analogs: This compound plays a significant role in the preparation of antimicrobial peptide analogs. These analogs are crucial for developing new therapies against resistant bacteria and other pathogens .

Solid Phase Peptide Synthesis (SPPS): In SPPS, Fmoc-D-Arg-OH is a commonly utilized D-arginine derivative. Its application extends to the synthesis of complex peptides, including those with potential therapeutic applications .

4. Method Development for Difficult Amino Acids Researchers have studied the incorporation of Fmoc-D-Arg-OH into growing peptide chains, addressing challenges such as the formation of inactive δ-lactam and improving overall yield and efficiency .

Hydrogel Formation: Fmoc-Derivatized cationic hexapeptides, including those derived from Fmoc-D-Arg-OH, have been used to create self-supporting hydrogels with potential biomedical applications .

Mechanism of Action

Target of Action

Fmoc-D-Arg-OH, also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine , is primarily used as a building block in peptide synthesis . It provides protection to specific functional groups, allowing for efficient peptide bond formation .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-D-Arg-OH is a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-D-Arg-OH plays a crucial role in the synthesis of complex peptides. The Fmoc group’s removal using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles . This approach effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles .

Result of Action

The result of Fmoc-D-Arg-OH’s action is the formation of peptide bonds in the synthesis of complex peptides. The removal of the Fmoc group yields the desired deprotected amines in sufficiently high yield . This process is crucial for the synthesis of peptides containing highly reactive electrophiles or other similar sensitive functional groups .

Action Environment

The action of Fmoc-D-Arg-OH is influenced by the environmental conditions under which peptide synthesis occurs. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of Fmoc-D-Arg-OH can be affected by factors such as temperature and pH. It is typically stored at a temperature of 2-8°C .

Safety and Hazards

Fmoc-D-Arg(Pbf)-OH should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Fmoc-D-Arg(Pbf)-OH has potential applications in biomedical research . For instance, it can be used to create self-supporting hydrogels for potential biomedical applications . These hydrogels can fully support cell adhesion, survival, and duplication .

properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUCBXGDWWXNY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427036
Record name Fmoc-D-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg-OH

CAS RN

130752-32-8
Record name Fmoc-D-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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